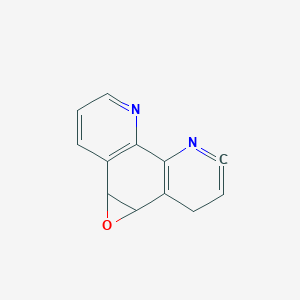
CID 90474479
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of 5,6-Epoxy-5,6-dihydro-[1,10]phenanthroline: involves the reaction of 1,10-phenanthroline with an oxidizing agent to introduce the epoxy group at the 5,6 positions.
Reaction Conditions: The reaction typically requires an oxidizing agent such as m-chloroperbenzoic acid in an organic solvent like dichloromethane at a controlled temperature.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form 1,10-phenanthroline-5,6-dione .
Reduction: Reduction reactions can convert the epoxy group back to a dihydroxy group.
Substitution: The epoxy group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in dichloromethane .
Reduction: Sodium borohydride in ethanol .
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
- Various substituted derivatives from nucleophilic substitution .
1,10-Phenanthroline-5,6-dione: from oxidation.
5,6-Dihydroxy-1,10-phenanthroline: from reduction.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: Acts as an inhibitor in studies involving epoxide hydrolase .
Medicine:
Industry:
Mechanism of Action
Comparison with Similar Compounds
1,10-Phenanthroline: Lacks the epoxy group, making it less reactive in certain chemical reactions.
1,10-Phenanthroline-5,6-dione: An oxidized form with different chemical properties and reactivity.
5,6-Dihydroxy-1,10-phenanthroline: A reduced form with distinct reactivity compared to the epoxy derivative.
Uniqueness:
Properties
Molecular Formula |
C12H8N2O |
|---|---|
Molecular Weight |
196.20 g/mol |
InChI |
InChI=1S/C12H8N2O/c1-3-7-9(13-5-1)10-8(4-2-6-14-10)12-11(7)15-12/h1-3,5,11-12H,4H2 |
InChI Key |
URZHMNQPTNKTCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C=NC2=C1C3C(O3)C4=C2N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















